1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea
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Overview
Description
3-{4-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA is a complex organic compound that features a unique combination of azepane, thiazole, and phenylurea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA typically involves multi-step organic reactions. One common approach is the condensation of azepane derivatives with thiazole intermediates, followed by the introduction of the phenylurea group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the thiazole or phenylurea moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
3-{4-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{4-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Azone® (1-dodecylazacycloheptan-2-one): Known for its use as a penetration enhancer.
Azepines: A class of seven-membered heterocycles with various biological activities.
Thiazepines: Compounds containing both sulfur and nitrogen in a seven-membered ring, with potential pharmacological properties.
Uniqueness
3-{4-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H22N4O2S |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylurea |
InChI |
InChI=1S/C18H22N4O2S/c23-16(22-10-6-1-2-7-11-22)12-15-13-25-18(20-15)21-17(24)19-14-8-4-3-5-9-14/h3-5,8-9,13H,1-2,6-7,10-12H2,(H2,19,20,21,24) |
InChI Key |
DUVVTCOPQOKVOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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